molecular formula C16H14N2O4 B186084 N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide CAS No. 314023-58-0

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide

Cat. No. B186084
M. Wt: 298.29 g/mol
InChI Key: ICMYWIRGHHRUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide (ANMB) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The compound has a molecular weight of 308.32 g/mol and a melting point of 147-149°C. ANMB is an important intermediate in the synthesis of various pharmaceutical compounds and is also used as a reagent in organic chemistry.

Scientific Research Applications

Antimicrobial Activities of Sulfonamide Compounds

Field

Pharmaceutical Chemistry

Application

Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .

Method of Application

The antibacterial properties of these drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .

Results

All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

Anticancer and VEGFR-2 Inhibitory Effects of a Nicotinamide-Based Derivative

Field

Pharmaceutical Medicinal Chemistry & Drug Design

Application

A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .

Method of Application

The ability of the designed congener to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies. Furthermore, six various MD simulations studies established the excellent binding of the compound with VEGFR-2 over 100 ns, exhibiting optimum dynamics .

Results

MM-GBSA confirmed the proper binding with a total exact binding energy of −38.36 Kcal/Mol. MM-GBSA studies also revealed the crucial amino acids in the binding through the free binding energy decomposition and declared the interactions variation of the compound inside VEGFR-2 .

properties

IUPAC Name

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMYWIRGHHRUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354442
Record name N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide

CAS RN

314023-58-0
Record name N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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